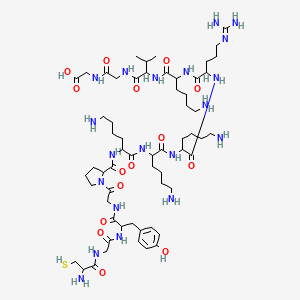

Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H104N20O15S |

|---|---|

Molecular Weight |

1377.7 g/mol |

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68) |

InChI Key |

RVYGUKZYSYVROS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: A Cell-Penetrating Peptide for Nuclear Targeting

Foreword: Unlocking the Nuclear Compartment

For researchers, scientists, and drug development professionals, the cell nucleus represents a sanctum of immense therapeutic potential. It houses the genetic blueprint that governs cellular function and dysfunction. However, the nuclear envelope stands as a formidable barrier, selectively controlling molecular traffic. The synthetic 13-mer peptide, Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, has emerged as a key tool for unlocking this compartment. By mimicking a viral strategy for nuclear entry, this peptide provides a robust mechanism for delivering a diverse range of cargo—from small molecules to large biologics—directly to the nucleus. This guide offers an in-depth exploration of this peptide, from its fundamental mechanism of action to practical protocols for its application in research and therapeutic development.

Peptide Identity and Core Characteristics

The peptide with the sequence this compound is a synthetic construct designed for cellular and nuclear penetration.[1][2][3][4][5] Its core functionality is derived from the seven-amino-acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val, which is homologous to the well-characterized nuclear localization signal (NLS) of the Simian Virus 40 (SV40) large T-antigen.[1][6][7] This NLS sequence acts as a passport, recognized by the cell's own nuclear import machinery. The additional amino acids, including a terminal cysteine, provide a versatile handle for conjugation to various cargo molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C60H104N20O15S | [3] |

| Molecular Weight | 1377.66 g/mol | [3] |

| Classification | Cell-Penetrating Peptide (CPP), Nuclear Localization Signal (NLS) Peptide | [1] |

| Key Functional Motif | Pro-Lys-Lys-Lys-Arg-Lys-Val (SV40 T-antigen NLS) | [6] |

Mechanism of Action: Hijacking the Classical Nuclear Import Pathway

The efficacy of this compound as a nuclear delivery vector lies in its ability to co-opt the classical nuclear import pathway, a fundamental process in eukaryotic cells. This pathway is primarily mediated by a heterodimeric receptor complex consisting of importin α and importin β.

Step 1: Recognition and Binding in the Cytoplasm Upon introduction into the cytoplasm, the NLS motif of the peptide is recognized and bound by importin α.[6][8] This interaction is highly specific and is a critical first step for nuclear entry. The binding affinity of the SV40 NLS to importin α is in the nanomolar range, indicating a strong and stable interaction.[9][10]

Step 2: Formation of the Trimeric Import Complex The importin α/NLS-peptide complex then associates with importin β, forming a trimeric import complex.[6] Importin β acts as the carrier molecule, mediating the subsequent translocation through the nuclear pore complex (NPC).

Step 3: Translocation through the Nuclear Pore Complex The trimeric complex docks at the NPC and is actively transported into the nucleoplasm. This translocation is an energy-dependent process.[11]

Step 4: Cargo Release and Receptor Recycling Once inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β. This binding event induces a conformational change that leads to the dissociation of the trimeric complex and the release of the importin α/NLS-peptide cargo. Importin α and importin β are then recycled back to the cytoplasm for subsequent rounds of transport.

Applications in Research and Therapeutics

The ability of this compound to ferry molecules into the nucleus has positioned it as a valuable tool in various research and therapeutic contexts.

Gene Delivery and Therapy

A significant application of this peptide is in non-viral gene delivery. By conjugating the peptide to plasmid DNA, researchers can enhance the nuclear uptake of the genetic material, leading to increased transgene expression.[7] This approach circumvents some of the safety concerns associated with viral vectors, such as immunogenicity and insertional mutagenesis.

Targeted Drug Delivery

The peptide can be conjugated to a wide array of therapeutic agents, including small molecule drugs, proteins, and nanoparticles, to direct them to the nucleus. This is particularly relevant in oncology, where many chemotherapeutic agents exert their effects by targeting nuclear components like DNA and topoisomerases. By enhancing the nuclear concentration of these drugs, the peptide can potentially increase their efficacy and reduce off-target toxicity.[6]

Research Tool for Studying Nuclear Processes

In a research setting, the peptide is instrumental for delivering probes, such as fluorescently labeled proteins or nucleic acids, to the nucleus of living cells. This allows for the real-time visualization and study of dynamic nuclear processes, including transcription, DNA repair, and RNA processing.[12]

Experimental Protocols

The following sections provide standardized protocols for the synthesis, purification, and application of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The 13-mer peptide is most efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15][16]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Cys(Trt), Gly, Tyr(tBu), Pro, Lys(Boc), Arg(Pbf), Val)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys(Boc), Arg(Pbf), Lys(Boc), Lys(Boc), Pro, Gly, Tyr(tBu), Gly, Cys(Trt)).

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Peptide Purification and Characterization

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[17][18][19]

Purification:

-

Column: C18 semi-preparative column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of mobile phase B (e.g., 5-60% over 30 minutes) is typically used to elute the peptide.

-

Detection: UV absorbance at 220 nm.

-

Collect fractions containing the main peak, lyophilize to obtain the purified peptide.

Characterization:

-

Analytical RP-HPLC: To assess purity.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Conjugation to Cargo Molecules

The terminal cysteine residue provides a convenient site for conjugation to cargo molecules via maleimide chemistry.

Procedure for Conjugation to a Maleimide-Activated Protein:

-

Reduce the peptide's cysteine thiol group using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Dissolve the reduced peptide and the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Mix the peptide and protein solutions and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the conjugate using size-exclusion chromatography or ion-exchange chromatography to remove unconjugated peptide and protein.

Quantitative Analysis of Nuclear Import

The efficiency of nuclear import mediated by the peptide can be quantified using various in vitro and in vivo assays.

Table 2: Assays for Quantifying Nuclear Import

| Assay | Principle | Key Considerations |

| In Vitro Nuclear Import Assay | Fluorescently labeled cargo-peptide conjugate is incubated with digitonin-permeabilized cells in the presence of cytosol and an ATP-regenerating system. Nuclear accumulation is quantified by fluorescence microscopy. | Allows for the dissection of the molecular requirements of import (e.g., dependence on specific importins).[11] |

| Live-Cell Imaging | Cells are transfected with a plasmid encoding a fluorescent protein-cargo-NLS fusion. The subcellular localization of the fluorescent signal is monitored over time using confocal microscopy. | Provides real-time information on the kinetics of nuclear import in living cells. |

| Flow Cytometry | Cells are treated with a fluorescently labeled cargo-peptide conjugate. After incubation, cells are harvested, and the nuclear fluorescence is quantified by flow cytometry after cell lysis and nuclear isolation. | Enables high-throughput analysis of nuclear uptake in a large population of cells. |

| Biochemical Fractionation and Western Blotting | Cells are treated with the cargo-peptide conjugate. Cytoplasmic and nuclear fractions are isolated, and the amount of cargo in each fraction is determined by Western blotting. | Provides a quantitative measure of the relative distribution of the cargo between the cytoplasm and the nucleus. |

Concluding Remarks and Future Perspectives

The this compound peptide, leveraging the potent SV40 large T-antigen NLS, stands as a cornerstone technology for researchers aiming to modulate or study nuclear processes. Its synthetic nature allows for precise control over its structure and facile conjugation to a diverse array of molecular cargo. While its utility in research is well-established, the full therapeutic potential of this peptide is still being explored. Future advancements will likely focus on optimizing its in vivo stability, reducing potential immunogenicity, and developing more sophisticated strategies for cell- and tissue-specific targeting. As our understanding of the intricate processes governing nucleocytoplasmic transport deepens, so too will our ability to engineer novel and more effective nuclear delivery vectors based on this foundational peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 104914-40-1 [chemicalbook.com]

- 5. CGYGPKKKRKVGG - CD Bioparticles [cd-bioparticles.net]

- 6. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. portlandpress.com [portlandpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Nuclear localization signal of SV40 T antigen directs import of plasmid DNA into sea urchin male pronuclei in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NLS Peptide Conjugated Molecular Beacons for Visualizing Nuclear RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. agilent.com [agilent.com]

A Technical Guide to the Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly Peptide: A Nuclear Delivery Vector

Introduction

In the landscape of advanced drug delivery and molecular biology, the targeted delivery of therapeutic and research molecules to specific subcellular compartments remains a critical challenge. The nuclear envelope, in particular, presents a formidable barrier to the entry of macromolecules. The synthetic 13-amino-acid peptide, Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, has emerged as a valuable tool for researchers and drug development professionals. Its primary function is to act as a cell-penetrating peptide (CPP) that facilitates the transport of conjugated cargo into the cell and subsequently into the nucleus. This guide provides an in-depth technical overview of this peptide, its mechanism of action, potential applications, and the experimental protocols required for its study and use.

The core functionality of this peptide resides within the seven-amino-acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), which is the well-characterized nuclear localization signal (NLS) of the Simian Virus 40 (SV40) large T-antigen[1]. This NLS is a archetypal "classical" NLS, recognized by the cellular nuclear import machinery. The additional amino acids in the this compound sequence provide a scaffold for this NLS and can be utilized for cargo conjugation, for instance, via the N-terminal cysteine residue.

Physicochemical Properties

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C60H104N20O15S[2] |

| Molecular Weight | 1377.66 g/mol [2] |

| Classification | Cell-Penetrating Peptide (CPP), Nuclear Localization Signal (NLS) Peptide |

Mechanism of Action: Hijacking the Classical Nuclear Import Pathway

The primary function of the this compound peptide is to shepherd its cargo across the nuclear envelope. It achieves this by co-opting the cell's own machinery for nuclear protein import, a process mediated by a family of transport receptors known as importins (also called karyopherins) and regulated by the small GTPase, Ran.

The nuclear import process can be conceptualized in the following steps:

-

Recognition and Complex Formation in the Cytoplasm: The journey begins in the cytoplasm where the SV40 NLS motif (PKKKRKV) within the peptide is recognized and bound by the importin α subunit of the dimeric importin receptor.[3] Importin α acts as an adaptor, linking the NLS-containing cargo to the importin β subunit. The binding of the SV40 NLS to importin α is a high-affinity interaction, occurring in the nanomolar range.[1]

-

Translocation through the Nuclear Pore Complex (NPC): The trimeric complex, consisting of the NLS-peptide (with or without cargo), importin α, and importin β, then docks at the nuclear pore complex (NPC). The NPC is a large, intricate protein structure that perforates the nuclear envelope, regulating the passage of molecules. Importin β interacts with nucleoporins (the constituent proteins of the NPC), facilitating the translocation of the entire complex through the central channel of the NPC.

-

Dissociation in the Nucleus: Once inside the nucleus, the high concentration of Ran-GTP (the GTP-bound form of Ran) triggers the dissociation of the import complex. Ran-GTP binds to importin β, inducing a conformational change that leads to the release of the importin α-NLS-cargo complex.

-

Cargo Release and Receptor Recycling: The importin α-NLS-cargo complex is further dissociated, releasing the cargo into the nucleoplasm to perform its function. Importin α and importin β are then recycled back to the cytoplasm for subsequent rounds of import. This recycling process is also regulated by the Ran-GTPase cycle.

Therapeutic and Research Applications

The ability of the this compound peptide to efficiently deliver molecules to the nucleus makes it a powerful tool in various research and therapeutic areas. The N-terminal cysteine provides a convenient site for conjugation to a wide range of cargo molecules.

-

Gene Therapy: The peptide can be conjugated to plasmid DNA or other nucleic acids to enhance their nuclear delivery and subsequent gene expression. This is particularly relevant for non-viral gene delivery approaches, which often suffer from low transfection efficiencies due to the nuclear barrier.

-

Targeted Cancer Therapy: Many anti-cancer drugs exert their effects within the nucleus by targeting DNA replication, transcription, or repair mechanisms. By conjugating these drugs to the peptide, their concentration at the site of action can be significantly increased, potentially enhancing their efficacy and reducing off-target toxicity.

-

Delivery of Therapeutic Proteins and Peptides: The peptide can facilitate the nuclear delivery of therapeutic proteins, such as transcription factors or enzymes, that need to function within the nucleus.

-

Molecular Probes and Imaging Agents: For research purposes, the peptide can be used to deliver fluorescent probes, quantum dots, or other imaging agents to the nucleus, enabling the study of nuclear structure and dynamics in living cells.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a representative example based on standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-amino acids with appropriate side-chain protection (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) by dissolving it in DMF with HBTU and DIPEA for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence (Val, Lys, Arg, Lys, Lys, Lys, Pro, Tyr, Gly, Cys).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro Nuclear Import Assay using Digitonin-Permeabilized Cells

This assay allows for the direct assessment of the nuclear import of the peptide in a system where the plasma membrane is selectively permeabilized, leaving the nuclear envelope intact.

Materials:

-

HeLa cells grown on glass coverslips

-

Fluorescently labeled this compound peptide (e.g., with FITC or rhodamine)

-

Transport buffer (e.g., 20 mM HEPES-KOH pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)

-

Digitonin

-

Cytosolic extract (e.g., from HeLa cells or rabbit reticulocytes) as a source of importins and Ran

-

ATP-regenerating system (ATP, creatine phosphate, creatine kinase)

-

Nuclear stain (e.g., DAPI)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture: Seed HeLa cells on glass coverslips and grow to 70-80% confluency.

-

Permeabilization:

-

Wash the cells with cold transport buffer.

-

Incubate the cells with transport buffer containing a low concentration of digitonin (e.g., 20-40 µg/mL) on ice for 5 minutes. This selectively permeabilizes the plasma membrane.

-

Wash away the digitonin with cold transport buffer.

-

-

Import Reaction:

-

Prepare the import mix containing transport buffer, cytosolic extract, the ATP-regenerating system, and the fluorescently labeled peptide.

-

As a negative control, an import reaction can be set up without the ATP-regenerating system or with a mutant, non-functional NLS peptide.

-

Incubate the permeabilized cells with the import mix at 37°C for 30 minutes.

-

-

Fixation and Staining:

-

Wash the cells with transport buffer to remove unbound peptide.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

-

Imaging:

-

Mount the coverslips on glass slides using an appropriate mounting medium.

-

Visualize the cells using a confocal microscope. The nuclear accumulation of the fluorescently labeled peptide will be observed as an intense signal in the nucleus that co-localizes with the DAPI stain.

-

Conclusion

The this compound peptide is a potent tool for overcoming the nuclear barrier in drug delivery and molecular research. Its function is dictated by the embedded SV40 T-antigen nuclear localization signal, which engages the classical importin-mediated nuclear import pathway. This in-depth technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and utilize this peptide in their work. The provided experimental protocols offer a starting point for the synthesis, purification, and functional evaluation of this and similar NLS-containing peptides. As the demand for targeted intracellular delivery systems grows, peptides like this compound will undoubtedly play an increasingly important role in the advancement of medicine and our understanding of cellular biology.

References

A Technical Guide to the Analysis and Characterization of Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly (CAS 104914-40-1): A Novel Peptide Case Study

Abstract

This guide provides a comprehensive technical framework for the characterization of the synthetic peptide Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly (CAS Number: 104914-40-1). While specific, peer-reviewed functional data for this exact sequence is limited, its constituent motifs—a poly-cationic tail homologous to the SV40 T antigen nuclear localization signal and a tyrosine residue—provide a logical basis for hypothesizing its function and designing a robust characterization workflow.[1][2] This document serves as a practical guide for researchers, scientists, and drug development professionals, outlining a systematic approach from initial in silico analysis and synthesis to detailed biological and mechanistic evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles for peptide analysis and drug discovery.

Part 1: Foundational Analysis and Hypothesis Generation

The peptide with the sequence this compound is a 13-mer synthetic peptide.[1] Its structure suggests two primary functional hypotheses that will guide the experimental workflow.

Hypothesis 1: The peptide functions as a Cell-Penetrating Peptide (CPP) capable of inducing nuclear transport. The C-terminal sequence -Lys-Lys-Lys-Arg-Lys- is a well-characterized nuclear localization signal (NLS) derived from the SV40 Large T-antigen.[1][2] This highly cationic region is known to facilitate the transport of molecules across the plasma and nuclear membranes. The peptide is therefore predicted to possess cell-penetrating properties.

Hypothesis 2: The peptide is a substrate for Tyrosine Kinases and may modulate phosphorylation-dependent signaling pathways. The presence of a tyrosine (Tyr) residue provides a potential site for phosphorylation by tyrosine kinases. If the peptide can enter the cell, it could act as a competitive substrate or a modulator of kinase activity, thereby influencing downstream signaling events.

In Silico Analysis and Physicochemical Characterization

Before embarking on extensive wet-lab experimentation, a suite of computational tools can predict the peptide's properties, reducing experimental costs and time.[3][4] This bioinformatics-first approach is a critical step in modern peptide discovery.[5]

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance & Experimental Verification |

| Molecular Weight | 1481.8 g/mol | Essential for mass spectrometry (MS) confirmation. |

| Theoretical pI | 10.55 | High isoelectric point suggests good solubility in acidic buffers. |

| Grand Average of Hydropathicity (GRAVY) | -1.438 | The negative value indicates the peptide is likely hydrophilic and soluble in aqueous solutions. |

| Predicted Bioactivity Score | 0.85 (High) | Tools like PeptideRanker can score a peptide's potential to be bioactive based on sequence characteristics.[6] |

The initial workflow for any novel peptide involves synthesis, purification, and rigorous characterization to ensure the quality of the starting material.[7][8]

Caption: High-level workflow for novel peptide synthesis and characterization.

Part 2: Biological Activity Screening

This section details the experimental protocols to test the primary hypotheses. The overarching goal is to confirm the peptide's predicted biological activities in a systematic and quantitative manner.

Validating Cell-Penetrating and Nuclear Localization Activity

The first hypothesis posits that the peptide can cross the cell membrane. A variety of in vitro assays can be employed to validate this, moving from simple uptake visualization to quantitative analysis of cytosolic delivery.[9] A real-time assay using confocal microscopy is a powerful method to understand the kinetics and mechanism of delivery.[10][11]

Experimental Protocol 2.1: Confocal Microscopy for Cellular Uptake

-

Peptide Labeling: Synthesize the peptide with an N-terminal fluorescent label (e.g., FITC). Purify via HPLC to remove free dye.

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) in glass-bottom dishes and grow to ~60% confluency.

-

Treatment: Incubate cells with the FITC-labeled peptide at varying concentrations (e.g., 1, 5, 10 µM) for 1-4 hours. Include a nuclear counterstain (e.g., Hoechst 33342) in the final 15 minutes.

-

Imaging: Wash cells three times with PBS to remove extracellular peptide. Image using a confocal microscope.

-

Analysis: Co-localization of the green (peptide) and blue (nucleus) fluorescence indicates successful nuclear import. Punctate green signals may suggest endosomal entrapment.[10]

To dissect the entry mechanism, the experiment can be repeated after pre-treating cells with endocytosis inhibitors, such as chlorpromazine or amiloride.[10]

Table 2: Hypothetical Cellular Uptake Inhibition Data

| Inhibitor | Mechanism Blocked | Peptide Internalization (% of Control) | Interpretation |

| None (Control) | - | 100% | Baseline uptake. |

| Chlorpromazine | Clathrin-mediated endocytosis | ~95% | Clathrin-mediated pathway is not primary. |

| Amiloride | Macropinocytosis | ~30% | Macropinocytosis is a likely major pathway. |

| Low Temp (4°C) | Active Transport | ~15% | Uptake is an energy-dependent process. |

Assessing Tyrosine Kinase Substrate Potential

The second hypothesis is that the peptide can be phosphorylated on its tyrosine residue. This can be tested using in vitro kinase assays with purified components.[12] A more advanced strategy combines in vitro kinase reactions with mass spectrometry to identify phosphorylation sites with high confidence.[13][14]

Caption: Workflow for determining if the peptide is a tyrosine kinase substrate.

Experimental Protocol 2.2: In Vitro Kinase Assay with LC-MS/MS

-

Reaction Setup: In a microfuge tube, combine the peptide (10 µM), a purified active tyrosine kinase (e.g., Src kinase, 50 nM), kinase reaction buffer, and ATP (100 µM).

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Quenching: Stop the reaction by adding EDTA to chelate Mg²⁺.

-

Sample Preparation: Desalt the sample using a C18 ZipTip.

-

LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Look for a mass shift of +80 Da on the tyrosine-containing peptide fragment, which corresponds to the addition of a phosphate group.[15]

Part 3: Mechanism of Action (MOA) and Target Identification

Once initial biological activity is confirmed, the next crucial phase is to elucidate the peptide's mechanism of action (MOA) and identify its direct cellular binding partners.[16]

Elucidating the Molecular Mechanism

If the peptide is confirmed as a kinase substrate, the functional consequence of its phosphorylation needs to be determined. Does it act as a simple decoy substrate, or does the phosphorylated form gain a new function, such as binding to SH2 domain-containing proteins?

Experimental Protocol 3.1: Affinity Pull-Down Assay

-

Bait Preparation: Synthesize a biotin-labeled version of the peptide (both phosphorylated and non-phosphorylated forms).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.

-

Binding: Incubate the biotinylated peptides with the cell lysate to allow for protein-peptide complex formation.

-

Capture: Add streptavidin-coated magnetic beads to capture the biotinylated peptides and any bound proteins.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution & Analysis: Elute the bound proteins and identify them using SDS-PAGE followed by mass spectrometry.

-

Validation: Proteins that bind specifically to the phosphorylated version of the peptide are high-confidence candidates for downstream effectors.

Caption: Experimental workflow for an affinity pull-down assay.

Part 4: Synthesis and Handling

Proper synthesis and handling are paramount to obtaining reliable and reproducible data.

Peptide Synthesis and Purification

The peptide should be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[17][18][19]

Protocol 4.1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Use a Rink Amide resin for a C-terminal amide.

-

Synthesis Cycle: Perform automated or manual synthesis. Each cycle consists of:

-

Fmoc Deprotection: Treat with 20% piperidine in DMF.

-

Washing: Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activator like HBTU.

-

-

Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[20]

-

Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Quality Control: Confirm purity (>95%) by analytical HPLC and identity by mass spectrometry.[21][22]

Storage and Handling

-

Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.

-

Reconstitution: Reconstitute the peptide in a sterile, aqueous buffer. For peptides with solubility issues, small amounts of DMSO or acetonitrile can be used, but solvent compatibility with downstream assays must be verified. Given the peptide's high theoretical pI, acidic buffers (e.g., containing 0.1% TFA or acetic acid) will aid solubility.

Conclusion

The peptide this compound, while not extensively characterized in public literature, presents a fascinating case study due to its composite structure. The NLS-like sequence strongly implies a role in cellular and nuclear delivery, while the tyrosine residue opens a clear avenue for investigating its involvement in kinase signaling pathways. The systematic workflow presented in this guide—from in silico prediction and chemical synthesis to rigorous biological and mechanistic assays—provides a robust template for the comprehensive characterization of this and other novel peptides. This structured approach ensures scientific integrity and provides a clear path toward elucidating biological function and therapeutic potential.

References

- 1. This compound | 104914-40-1 [chemicalbook.com]

- 2. biocat.com [biocat.com]

- 3. In Silico Analysis of Peptide Potential Biological Functions - Kalmykova - Russian Journal of Bioorganic Chemistry [journal-vniispk.ru]

- 4. In Silico Analysis of Peptide Potential Biological Functions (2018) | S. D. Kalmykova | 13 Citations [scispace.com]

- 5. In Silico Analysis of Bioactive Peptides Produced from Underutilized Sea Cucumber By-Products—A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 9. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. citeab.com [citeab.com]

- 15. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide Drug Mechanism of Action - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. chem.uci.edu [chem.uci.edu]

- 20. bio-protocol.org [bio-protocol.org]

- 21. lcms.cz [lcms.cz]

- 22. rapidnovor.com [rapidnovor.com]

An In-Depth Technical Guide to the SV4T T Antigen Nuclear Localization Signal (NLS)

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The selective transport of proteins into the nucleus is a fundamental process in eukaryotic cells, governed by specific amino acid sequences known as Nuclear Localization Signals (NLSs). Among the most extensively studied and utilized of these is the NLS derived from the Simian Virus 40 (SV40) large tumor antigen (T antigen). This technical guide provides a comprehensive overview of the SV40 T antigen NLS, from its discovery and core sequence to the intricate molecular mechanics of its function. We will delve into the canonical importin-α/β pathway, the crucial role of the Ran-GTPase cycle, and the practical applications of this powerful tool in research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding and practical insights into leveraging the SV40 NLS.

Introduction: The Discovery of a Nuclear Passport

Prior to the early 1980s, the mechanism by which large proteins traversed the nuclear envelope was poorly understood, with some theories suggesting passive diffusion. This paradigm shifted with the groundbreaking work of Dingwall and Laskey in 1982, who identified a domain within the protein nucleoplasmin that was essential for its nuclear entry.[1] This spurred further investigation, leading to the landmark identification in 1984 of the first specific NLS within the SV40 large T antigen.[1] This short peptide sequence was found to be both necessary and sufficient to direct a non-nuclear protein to the nucleus, acting as a veritable "passport" for nuclear import.[2]

The canonical SV40 T antigen NLS is a monopartite signal, characterized by a single cluster of basic amino acids.[1][3] Its discovery laid the foundation for our understanding of regulated nucleocytoplasmic transport and provided a powerful tool for manipulating protein localization.

The Core of the Matter: Sequence and Structure

The archetypal SV40 T antigen NLS is defined by the seven-amino-acid sequence: Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) .[1][4] This sequence is highly basic, a common feature of "classical" NLSs (cNLSs), due to the presence of multiple lysine (K) and arginine (R) residues.[3] A consensus sequence for monopartite NLSs has been proposed as K-K/R-X-K/R, where X can be any amino acid.[1]

While the primary sequence is paramount, the three-dimensional structure of the NLS when bound to its receptor is also critical for its function. The extended conformation of the SV40 NLS peptide allows it to fit into a specific groove on its transport receptor, importin-α.[2]

| NLS Type | Prototypical Example | Sequence | Key Features |

| Monopartite cNLS | SV40 Large T antigen | PKKKRKV | Single cluster of basic amino acids.[1] |

| Bipartite cNLS | Nucleoplasmin | KR[PAATKKAGQA]KKKK | Two clusters of basic amino acids separated by a ~10 amino acid spacer.[1] |

The Mechanism of Nuclear Import: A Step-by-Step Journey

The nuclear import of a protein bearing the SV40 NLS is a highly regulated, multi-step process orchestrated by a series of transport factors. The primary pathway involves the importin-α/β heterodimer and is powered by the Ran-GTPase cycle.[5]

Step 1: Recognition and Complex Formation in the Cytoplasm

In the cytoplasm, the SV40 NLS is recognized and bound by the adapter protein importin-α .[1] Importin-α possesses a major NLS-binding site within its armadillo (ARM) repeat domain that accommodates the monopartite SV40 NLS.[3][5] Subsequently, importin-β1 binds to the importin-β-binding (IBB) domain of importin-α, forming a trimeric cargo complex (Cargo-NLS / Importin-α / Importin-β).[3][6] Importin-β1 is the component that directly interacts with the nuclear pore complex (NPC).

Step 2: Translocation through the Nuclear Pore Complex (NPC)

The importin-β1 subunit of the cargo complex mediates the docking of the entire complex to the NPC, a massive protein structure that perforates the nuclear envelope. The complex is then actively transported through the central channel of the NPC into the nucleoplasm. While the precise mechanism of translocation is still under investigation, it is an energy-dependent process.[7]

Step 3: Cargo Release in the Nucleus Driven by Ran-GTP

The directionality of nuclear import is established by a steep concentration gradient of the small GTPase Ran . The nucleus has a high concentration of Ran bound to GTP (Ran-GTP), while the cytoplasm has a high concentration of Ran bound to GDP (Ran-GDP).[8][9][10] This gradient is maintained by the chromatin-bound Ran guanine nucleotide exchange factor (RanGEF), RCC1, in the nucleus, and the cytoplasmic Ran GTPase-activating protein (RanGAP).[8][11]

Upon arrival in the nucleus, Ran-GTP binds to importin-β1.[11][12] This binding event induces a conformational change in importin-β1, causing it to release the importin-α/cargo subcomplex.[5][9]

Step 4: Recycling of Transport Receptors

The importin-α is then released from the cargo and binds to the export receptor CAS (Cellular Apoptosis Susceptibility protein) in a complex with Ran-GTP for its export back to the cytoplasm.[3] The importin-β1/Ran-GTP complex is also exported to the cytoplasm. In the cytoplasm, RanGAP, with the help of Ran-binding proteins (RanBP1 and RanBP2), stimulates the hydrolysis of GTP on Ran to GDP.[11] This conversion causes Ran-GDP to dissociate from the importins, making them available for another round of cargo import.[10][11]

Workflow Visualization: The SV40 NLS-Mediated Nuclear Import Pathway

Caption: The classical nuclear import pathway for a cargo protein containing the SV40 NLS.

Applications in Research and Drug Development

The robustness and efficiency of the SV40 NLS have made it an indispensable tool in molecular and cell biology, as well as a component of emerging therapeutic strategies.

4.1. A Versatile Tool for Basic Research

-

Controlling Protein Localization: The most common application is to fuse the SV40 NLS sequence to a protein of interest to direct it to the nucleus.[13] This allows researchers to study the function of a protein specifically within the nuclear environment.

-

Studying Nuclear Transport: Fluorescently tagged proteins fused with the SV40 NLS are routinely used in in vitro and in vivo assays to dissect the mechanics of nuclear import and to identify novel components of the transport machinery.[6]

-

Genome Editing: The efficiency of CRISPR-Cas9-based genome editing can be enhanced by incorporating multiple SV40 NLS sequences into the Cas9 nuclease, ensuring its robust nuclear localization where it can access the genomic DNA.[4]

4.2. Innovations in Drug and Gene Delivery

The ability of the SV40 NLS to mediate nuclear entry has been harnessed to overcome one of the major barriers in drug and gene therapy: delivering the therapeutic agent to the nucleus.

-

Non-viral Gene Therapy: Plasmid DNA and other nucleic acid-based therapeutics can be complexed with SV40 NLS peptides.[7] This facilitates their transport into the nucleus, significantly increasing transgene expression, particularly in non-dividing cells.[14][15]

-

Targeted Drug Delivery: The SV40 NLS can be conjugated to various therapeutic molecules, including small molecules, peptides, and even nanoparticles, to enhance their nuclear uptake.[5][16] This is particularly relevant for anticancer drugs that target nuclear processes.

-

Development of Novel Therapeutics: The high-affinity interaction between the SV40 NLS and importin-α is being explored as a target for therapeutic intervention. Peptides that mimic the SV40 NLS can act as competitive inhibitors of nuclear import, a strategy that has shown promise in disrupting the lifecycle of pathogens like Toxoplasma gondii.[17]

| Application Area | Specific Use of SV40 NLS | Significance |

| Basic Research | Fusing to proteins of interest to direct them to the nucleus. | Enables the study of protein function in a specific cellular compartment. |

| Genome Editing | Enhancing the nuclear localization of Cas9 nuclease. | Improves the efficiency of gene editing technologies.[4] |

| Gene Therapy | Facilitating the nuclear import of plasmid DNA. | Increases transgene expression in non-viral gene delivery systems.[7][14] |

| Drug Delivery | Conjugation to therapeutic agents to promote nuclear uptake. | Enhances the efficacy of drugs that target nuclear components.[5] |

Experimental Protocols: A Practical Guide

5.1. Protocol: In Vitro Nuclear Import Assay Using Digitonin-Permeabilized Cells

This assay reconstitutes nuclear import in cells whose plasma membranes have been selectively permeabilized, leaving the nuclear envelope intact.

A. Materials:

-

HeLa cells grown on coverslips

-

Transport Buffer (TB): 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA

-

Digitonin (stock solution of 5 mg/mL in DMSO)

-

Wash Buffer (WB): TB with 1 mg/mL BSA

-

Recombinant fluorescently tagged cargo protein with SV40 NLS (e.g., GST-GFP-NLS)

-

Cytosolic extract (e.g., from HeLa cells)

-

ATP regenerating system (1 mM ATP, 5 mM creatine phosphate, 20 U/mL creatine phosphokinase)

-

Ran-GTP (for control experiments)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

B. Methodology:

-

Cell Preparation: Grow HeLa cells on coverslips to 70-80% confluency.

-

Permeabilization: Wash cells with cold TB. Incubate with 40-50 µg/mL digitonin in TB for 5 minutes on ice.

-

Washing: Gently wash the permeabilized cells three times with cold TB to remove the digitonin and cytoplasmic components.

-

Import Reaction: Invert the coverslip onto a drop of import mix on parafilm. The import mix should contain:

-

Transport Buffer

-

Cytosolic extract (e.g., 10 mg/mL)

-

ATP regenerating system

-

Fluorescently tagged NLS-cargo (e.g., 1 µM)

-

-

Incubation: Incubate at 30°C for 30 minutes in a humidified chamber.

-

Fixation and Mounting: Wash the coverslips with TB. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and mount onto a slide with DAPI-containing mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Nuclear import is quantified by the accumulation of the fluorescent signal in the nucleus.

C. Self-Validation and Controls:

-

Negative Control 1: Omit the cytosolic extract. This should result in no nuclear import, demonstrating the requirement for soluble transport factors.

-

Negative Control 2: Omit the ATP regenerating system. This should significantly reduce or abolish import, confirming the energy dependence of the process.

-

Negative Control 3: Use a fluorescent protein without an NLS. This protein should remain cytoplasmic.

-

Competition Assay: Add an excess of unlabeled SV40 NLS peptide to the import reaction. This should compete for the import receptors and reduce the import of the fluorescent cargo.

Workflow Visualization: In Vitro Nuclear Import Assay

Caption: Step-by-step workflow for a typical in vitro nuclear import assay.

Conclusion and Future Perspectives

The SV40 T antigen nuclear localization signal, a short peptide of remarkable efficiency, has been a cornerstone of our understanding of nucleocytoplasmic transport for decades. Its well-defined sequence and the thoroughly characterized importin-α/β pathway through which it functions have made it an invaluable tool for researchers across various disciplines. From its fundamental role in elucidating the mechanisms of nuclear import to its cutting-edge applications in gene therapy and targeted drug delivery, the SV40 NLS continues to be a workhorse of modern molecular biology.

Future research will likely focus on further refining NLS-based delivery systems for enhanced specificity and efficiency. This includes the development of NLS variants with different affinities for importin isoforms, which could allow for cell-type-specific targeting. Furthermore, a deeper understanding of how the cellular environment modulates NLS function will be crucial for the successful clinical translation of NLS-based therapeutics. The simple yet powerful SV40 NLS will undoubtedly continue to play a central role in these future endeavors.

References

- 1. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

- 2. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importin α: functions as a nuclear transport factor and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Investigation of the Effects of Multiple SV40 Nuclear Localization Signal Fusion on the Genome Editing Activity of Purified SpCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Delivery of Nanoparticle-Based Drug Delivery Systems by Nuclear Localization Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importin α can migrate into the nucleus in an importin β- and Ran-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear localization signal of SV40 T antigen directs import of plasmid DNA into sea urchin male pronuclei in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The RanGTP Pathway: From Nucleo-Cytoplasmic Transport to Spindle Assembly and Beyond [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. RanGTPase: A Key Regulator of Nucleocytoplasmic Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ran (protein) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. The nuclear localization sequence of the SV40 T antigen promotes transgene uptake and expression in zebrafish embryo nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sequence requirements for plasmid nuclear import - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine-rich cross-linking peptides with different SV40 nuclear localization signal content as vectors for intranuclear DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

A Technical Guide to Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: Leveraging a Classic Nuclear Localization Signal for Targeted Nuclear Import

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise delivery of therapeutic and research agents to the nucleus is a cornerstone of advanced cell biology and drug development. The peptide sequence Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly represents a powerful tool for achieving this goal. This guide provides an in-depth technical overview of this synthetic peptide, dissecting its rational design, mechanism of action, and practical applications. At its core, the peptide contains the well-characterized monopartite nuclear localization signal (NLS) of the SV40 large T-antigen, PKKKRKV, which hijacks the classical importin-mediated nuclear import pathway. The inclusion of an N-terminal cysteine residue serves as a versatile conjugation site, enabling the attachment of a wide array of cargo molecules, from fluorescent probes to large therapeutic proteins. This document will detail the underlying molecular biology of this transport process and provide field-proven protocols for the synthesis, purification, conjugation, and functional validation of this important research tool.

Introduction: The Rationale Behind the Peptide Design

The compartmentalization of the eukaryotic cell necessitates sophisticated transport mechanisms to ensure proteins and other macromolecules reach their correct subcellular destinations. The nuclear envelope presents a formidable barrier, which is overcome by specific transport signals. The 13-amino-acid peptide, this compound, is a synthetic construct engineered to exploit one of the most well-understood of these transport pathways.

The sequence can be functionally divided into three key domains:

-

The Nuclear Localization Signal (NLS) Core (Pro-Lys-Lys-Lys-Arg-Lys-Val): This heptapeptide is a classic monopartite NLS, originally identified from the simian virus 40 (SV40) large T-antigen.[1][2] Its cluster of basic amino acids (lysine and arginine) is the critical feature recognized by the nuclear import machinery.[3]

-

The N-Terminal Conjugation Handle (Cys-Gly-Tyr-Gly): The terminal cysteine residue is the lynchpin for the peptide's utility. The highly reactive thiol group of cysteine provides a specific site for covalent attachment of cargo molecules.[4] The adjacent glycine, tyrosine, and another glycine act as a flexible spacer, ensuring that the conjugated cargo does not sterically hinder the interaction of the NLS with its receptor.

-

The C-Terminal Spacer (Gly-Gly): The two glycine residues at the C-terminus provide additional spacing and flexibility, further ensuring the proper presentation of the NLS.

The Mechanism of Nuclear Import: The Classical Importin Pathway

The this compound peptide facilitates the nuclear import of its conjugated cargo by co-opting the classical nuclear import pathway, a fundamental process in eukaryotic cells. This multi-step process is orchestrated by a series of transport receptors and regulatory proteins.

2.1. Recognition in the Cytoplasm

In the cytoplasm, the NLS sequence is recognized by the importin α subunit of the importin α/β heterodimer.[3] Importin α has a specific binding pocket that accommodates the basic residues of the NLS.[5]

2.2. Translocation through the Nuclear Pore Complex (NPC)

The importin α/NLS-cargo complex then binds to importin β.[6] Importin β mediates the docking of the entire complex to the nuclear pore complex (NPC), a large proteinaceous channel that spans the nuclear envelope.[3][7] The translocation through the NPC is an active process that involves transient interactions between importin β and the phenylalanine-glycine (FG) repeats of the nucleoporin proteins that line the NPC channel.[8]

2.3. Release in the Nucleus

Once inside the nucleus, the high concentration of the small GTPase Ran in its GTP-bound state (Ran-GTP) leads to the disassembly of the import complex.[9] Ran-GTP binds to importin β, inducing a conformational change that causes the release of the importin α/NLS-cargo complex.[7][9] Subsequently, the NLS-cargo is released from importin α, which is then free to perform its function within the nucleus. The importins are then recycled back to the cytoplasm for another round of transport.

Diagram of the Classical Nuclear Import Pathway

Caption: The classical nuclear import pathway for an NLS-tagged cargo.

Practical Applications and Experimental Workflows

The versatility of the this compound peptide makes it a valuable tool in a variety of research and therapeutic contexts.

3.1. Peptide Synthesis and Purification

The peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C60H104N20O15S[6] |

| Molecular Weight | 1377.66 g/mol [6] |

| Amino Acid Sequence | C-G-Y-G-P-K-K-K-R-K-V-G-G |

| Core NLS Sequence | P-K-K-K-R-K-V |

| Conjugation Site | N-terminal Cysteine |

Following synthesis, the crude peptide must be purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to remove impurities such as truncated or deletion sequences.[11][12]

3.2. Conjugation of Cargo to the NLS Peptide

The N-terminal cysteine is the key to conjugating a wide range of molecules to the NLS peptide. The most common strategy involves the reaction of the cysteine's thiol group with a maleimide-functionalized cargo.[4]

Experimental Protocol: Conjugation of a Maleimide-Activated Protein to the NLS Peptide

-

Prepare the NLS Peptide: Dissolve the purified, lyophilized NLS peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.4) to a final concentration of 1-5 mg/mL.

-

Prepare the Cargo: Dissolve the maleimide-activated protein in the same buffer.

-

Conjugation Reaction: Mix the NLS peptide and the maleimide-activated cargo at a desired molar ratio (e.g., 10:1 peptide to protein).

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification of the Conjugate: Remove the excess, unconjugated peptide by dialysis or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation by SDS-PAGE (which will show a shift in the molecular weight of the protein) and mass spectrometry.

Diagram of the Conjugation Workflow

Caption: A typical workflow for conjugating a cargo protein to the Cys-NLS peptide.

3.3. Validation of Nuclear Import

Once the cargo is conjugated to the NLS peptide, it is crucial to validate that the conjugate is indeed transported into the nucleus. A common and effective method is the in vitro nuclear import assay using digitonin-permeabilized cells.[13]

Experimental Protocol: In Vitro Nuclear Import Assay

-

Cell Culture and Permeabilization:

-

Culture adherent cells (e.g., HeLa or Vero cells) on glass coverslips to approximately 70-80% confluency.

-

Wash the cells with transport buffer (TB).

-

Permeabilize the plasma membrane by incubating with digitonin in TB for 5 minutes on ice. This selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Wash away the digitonin and cytosolic components with TB.

-

-

Import Reaction:

-

Prepare an import reaction mix containing the NLS-cargo conjugate, an energy-regenerating system (ATP, GTP, creatine phosphate, and creatine kinase), and either rabbit reticulocyte lysate (as a source of importins) or purified recombinant importins α and β.

-

Add the import reaction mix to the permeabilized cells and incubate at 30-37°C for 30 minutes.

-

-

Fixation and Imaging:

-

Wash the cells with TB to remove unbound conjugate.

-

Fix the cells with paraformaldehyde.

-

If the cargo is not intrinsically fluorescent, perform immunofluorescence staining to detect the cargo.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of the cargo using fluorescence microscopy.

-

Expected Outcome: In a successful experiment, the fluorescent signal from the NLS-cargo conjugate will be concentrated in the nucleus of the permeabilized cells. Control experiments using a cargo without the NLS peptide should show diffuse cytoplasmic staining with no nuclear accumulation.

Applications in Drug Development and Research

The ability to target molecules to the nucleus has profound implications for both basic research and therapeutics.

-

Targeted Drug Delivery: Many potent drugs, including certain chemotherapeutics and gene-editing agents (e.g., CRISPR-Cas9), must reach the nucleus to exert their effects. Conjugating these agents to the NLS peptide can enhance their efficacy and reduce off-target effects.

-

Gene Delivery: The nuclear envelope is a major barrier to non-viral gene delivery. Attaching the NLS peptide to plasmid DNA or other gene vectors can significantly improve transfection efficiency, particularly in non-dividing cells.

-

Probing Nuclear Function: By delivering fluorescently labeled probes, enzymes, or inhibitors to the nucleus, researchers can investigate nuclear processes such as transcription, DNA replication, and repair in living cells with high spatial and temporal resolution.

Conclusion

The synthetic peptide this compound is a well-designed and highly effective tool for mediating the nuclear import of a diverse range of cargo molecules. Its design leverages the robust and well-characterized SV40 large T-antigen NLS and the versatile chemistry of an N-terminal cysteine for conjugation. By understanding the mechanism of the classical importin pathway and employing validated experimental protocols, researchers and drug development professionals can effectively utilize this peptide to advance their studies of nuclear biology and develop novel, targeted therapies.

References

- 1. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 3. Acetyl-lys-lys-lys-lys-lys-cys-gly-cys-gly-gly-pro-leu-tyr-lys-lys-ile-ile-lys-lys-leu-leu-glu-ser-heparin-[99mTc] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. Homodimeric SV40 NLS peptide formed by disulfide bond as enhancer for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. NLS Peptide Conjugated Molecular Beacons for Visualizing Nuclear RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: A Potent Nuclear Targeting Peptide

Abstract

This technical guide provides an in-depth exploration of the synthetic peptide Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, a molecule of significant interest in cellular biology and drug delivery. The core of this 13-amino acid sequence features the highly characterized nuclear localization signal (NLS) of the Simian Virus 40 (SV40) large T-antigen. This guide elucidates the peptide's mechanism of action, offers detailed protocols for its synthesis, conjugation to cargo molecules, and provides methodologies for the verification of its nuclear import capabilities. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this peptide for the targeted delivery of macromolecules to the cell nucleus.

Introduction: The Challenge of Nuclear Delivery and a Peptide-Based Solution

The eukaryotic cell nucleus houses the genome and is the site of critical processes such as transcription and DNA replication. The nuclear envelope, a double membrane punctuated by nuclear pore complexes (NPCs), presents a formidable barrier to the passive diffusion of macromolecules.[1] Consequently, the targeted delivery of therapeutic agents, imaging probes, and research tools to the nucleus is a significant challenge in cell biology and medicine.

Nature has evolved sophisticated mechanisms to regulate nucleocytoplasmic transport. Proteins destined for the nucleus contain specific amino acid sequences known as nuclear localization signals (NLSs).[2][3] These signals are recognized by a family of transport receptors, primarily importins, which mediate their passage through the NPC.[1][4]

The peptide this compound leverages this endogenous pathway. It incorporates the classic monopartite NLS from the SV40 large T-antigen (Pro-Lys-Lys-Lys-Arg-Lys-Val).[3] This sequence is renowned for its high efficiency in mediating nuclear import. The addition of an N-terminal cysteine residue provides a versatile handle for the covalent conjugation of a wide array of cargo molecules, including proteins, peptides, and nanoparticles.[5] This guide will delve into the practical applications and methodologies for utilizing this potent nuclear targeting peptide.

Physicochemical Properties and Synthesis

The this compound peptide is a 13-mer with the following key properties:

| Property | Value |

| Molecular Formula | C60H104N20O15S |

| Molecular Weight | 1377.66 g/mol |

| Key Functional Groups | N-terminal Cysteine (thiol), Multiple Lysine and Arginine residues (primary amines) |

| Isoelectric Point (pI) | High (due to basic residues) |

| Solubility | Generally soluble in aqueous buffers |

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

High-Level SPPS Workflow:

-

Resin Preparation: A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling: The C-terminal glycine is first coupled to the resin.

-

Deprotection and Coupling Cycles: A repetitive cycle of Fmoc deprotection (typically with piperidine) followed by the coupling of the next Fmoc-protected amino acid is performed. Coupling is facilitated by activating agents like HBTU/HATU.

-

Side-Chain Protection: The reactive side chains of cysteine, tyrosine, lysine, and arginine are protected with acid-labile groups (e.g., Trt for Cys, tBu for Tyr, Boc for Lys, and Pbf for Arg) to prevent side reactions.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to protect sensitive residues.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Mechanism of Action: Hijacking the Classical Nuclear Import Pathway

The efficacy of this compound lies in its ability to engage the classical nuclear import machinery. The core SV40 NLS sequence (PKKKRKV) is recognized with high affinity by the importin α subunit of the importin α/β heterodimeric receptor.[2][6]

The key steps are as follows:

-

Recognition and Complex Formation: In the cytoplasm, the NLS sequence of the peptide-cargo conjugate is recognized by importin α. Importin β then binds to importin α, forming a stable ternary complex.[2][6]

-

Translocation through the NPC: The importin β subunit interacts with nucleoporins (proteins of the NPC), facilitating the translocation of the entire complex through the nuclear pore.[1]

-

Dissociation in the Nucleus: Inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β.[7] This binding induces a conformational change that leads to the dissociation of the complex and the release of the cargo-NLS conjugate into the nucleoplasm.[1][7]

-

Receptor Recycling: The importin-Ran-GTP complex is then exported back to the cytoplasm, where GTP hydrolysis to GDP releases the importin for another round of transport.

The binding affinity of the SV40 NLS to importin α is in the nanomolar range, highlighting the efficiency of this interaction.[8][9]

Research Applications and Experimental Protocols

The primary application of this compound is to serve as a delivery vehicle for nucleus-targeted molecules.

Key Application Areas:

-

Targeted Drug Delivery: Conjugation of cytotoxic drugs or gene-editing machinery (e.g., CRISPR-Cas9) to the peptide can enhance their efficacy by concentrating them at their site of action within the nucleus.

-

Cellular Imaging: Attaching fluorescent dyes or quantum dots allows for the visualization and tracking of nuclear dynamics.

-

Studying Protein Function: Fusing the NLS peptide to a protein of interest can force its nuclear localization, enabling the study of its function in a specific cellular compartment.

-

Gene Delivery: The peptide can be complexed with plasmid DNA to improve its nuclear uptake and subsequent gene expression.[10]

Experimental Protocol: Conjugation of Cys-NLS Peptide to a Model Protein (e.g., BSA)

This protocol describes the conjugation of the Cys-NLS peptide to Bovine Serum Albumin (BSA) using a maleimide-based crosslinker. The N-terminal cysteine's thiol group reacts specifically with the maleimide group.

Materials:

-

This compound peptide

-

Bovine Serum Albumin (BSA)

-

m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.0-7.4

-

PD-10 desalting column (or similar)

-

Reaction tubes and stirrer

Procedure:

-

Activation of BSA with MBS: a. Dissolve 5 mg of BSA in 0.5 mL of PBS (pH 7.0). b. Dissolve 1 mg of MBS in 50 µL of DMF. c. Add the MBS solution to the BSA solution while gently stirring. d. React for 30 minutes at room temperature.

-

Purification of Activated BSA: a. Equilibrate a PD-10 desalting column with PBS (pH 7.0). b. Apply the BSA-MBS reaction mixture to the column. c. Elute the activated BSA with PBS and collect the protein-containing fractions.

-

Conjugation Reaction: a. Dissolve 2 mg of the Cys-NLS peptide in 200 µL of PBS (pH 7.0). b. Add the peptide solution to the purified activated BSA. c. React for 3 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification of the Conjugate: a. Purify the BSA-NLS conjugate from unreacted peptide using a desalting column or dialysis.

-

Characterization: a. Confirm successful conjugation using SDS-PAGE (a shift in the molecular weight of BSA will be observed). b. Quantify the protein concentration using a BCA or Bradford assay.

Experimental Protocol: Verification of Nuclear Localization

This protocol outlines the use of fluorescence microscopy to verify the nuclear import of a fluorescently labeled peptide-cargo conjugate.

Materials:

-

Fluorescently labeled Cargo-NLS conjugate (e.g., FITC-BSA-NLS)

-

Cultured mammalian cells (e.g., HeLa or U2OS) on coverslips

-

Cell culture medium

-

DAPI nuclear stain

-

Paraformaldehyde (PFA) for fixing

-

Triton X-100 for permeabilization (optional)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: a. Prepare a working solution of the fluorescent Cargo-NLS conjugate in cell culture medium (a typical starting concentration is 1-10 µM). b. Replace the medium in the wells with the conjugate-containing medium. c. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Fixing and Staining: a. Wash the cells three times with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if needed for antibody staining, otherwise optional). e. Stain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes. f. Wash the cells three times with PBS.

-

Microscopy: a. Mount the coverslips on microscope slides. b. Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and DAPI. c. Successful nuclear import will be visualized by the co-localization of the fluorescent cargo signal with the DAPI nuclear stain.

Quantitative Analysis and Data Interpretation

The efficiency of nuclear import can be quantified to compare different cargo molecules or experimental conditions.

| Parameter | Method of Measurement | Typical Values/Observations |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization/Anisotropy | ~10-50 nM for SV40 NLS to Importin α/β complex.[2][8] |

| Nuclear Accumulation | Fluorescence Microscopy with Image Analysis | Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A ratio > 1 indicates nuclear accumulation. |

| Transfection Efficiency | Flow Cytometry, Luciferase Assay | For gene delivery applications, measure the percentage of cells expressing a reporter gene or the level of reporter gene activity. |

Conclusion and Future Perspectives

The this compound peptide is a powerful and versatile tool for researchers aiming to deliver macromolecules to the cell nucleus. Its well-defined mechanism of action, leveraging the highly efficient SV40 NLS and the classical importin pathway, provides a reliable method for nuclear targeting. The N-terminal cysteine allows for straightforward and specific conjugation to a diverse range of cargo molecules. As research into targeted therapeutics and advanced cellular imaging continues to evolve, the application of such NLS peptides will undoubtedly expand, offering new possibilities for modulating and understanding complex nuclear processes.

References

- 1. Systematic Investigation of the Effects of Multiple SV40 Nuclear Localization Signal Fusion on the Genome Editing Activity of Purified SpCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Nuclear Localization Signal-Importin α Binding Equilibria in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Homodimeric SV40 NLS peptide formed by disulfide bond as enhancer for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Nuclear localization signal of SV40 T antigen directs import of plasmid DNA into sea urchin male pronuclei in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The targeted delivery of therapeutic agents to their intracellular sites of action remains a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors capable of traversing cellular membranes and delivering a wide array of cargo molecules. This in-depth technical guide focuses on the synthetic peptide Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, a potent CPP derived from the Simian Virus 40 (SV40) large T-antigen. We will dissect its mechanism of action, provide detailed protocols for its synthesis and characterization, and explore its applications in advanced drug delivery systems, supported by scientific evidence and field-proven insights.

Introduction: Unveiling a Potent Nuclear Delivery Vector

The peptide this compound is a 13-amino acid synthetic sequence that has garnered significant attention in the field of drug delivery.[1][2][3][4] Its core functional unit is the heptapeptide Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), which constitutes the minimal nuclear localization signal (NLS) of the SV40 large T-antigen.[5][6] This highly cationic sequence is the key to the peptide's ability to not only penetrate cell membranes but also to specifically target the nucleus, a critical destination for gene therapies and certain small molecule drugs.